molecular formula C10H11ClFN B13528846 3-(4-Chloro-2-fluorophenyl)pyrrolidine

3-(4-Chloro-2-fluorophenyl)pyrrolidine

Cat. No.: B13528846
M. Wt: 199.65 g/mol
InChI Key: RTUNWVZJAANGCT-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)pyrrolidine typically involves the reaction of 4-chloro-2-fluoroaniline with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 4-chloro-2-fluoroaniline and pyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4-chloro-2-fluoroaniline is first dissolved in the solvent, followed by the addition of the base. Pyrrolidine is then added dropwise, and the mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-2-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2

InChI Key

RTUNWVZJAANGCT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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